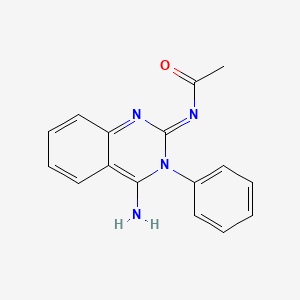
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is a chemical compound with the molecular formula C16H14N4O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide typically involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing and microwave irradiation, to increase yield and efficiency .
化学反応の分析
Types of Reactions
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide involves the inhibition of specific enzymes and pathways. For instance, as a PARP-1 inhibitor, it interferes with the enzyme’s ability to repair DNA, leading to cell death in cancer cells. The compound binds to the active site of PARP-1, preventing the enzyme from catalyzing the repair of single-stranded DNA breaks .
類似化合物との比較
Similar Compounds
Olaparib: A well-known PARP-1 inhibitor with a similar quinazolinone core.
Rucaparib: Another PARP-1 inhibitor with structural similarities.
Niraparib: Shares the quinazolinone scaffold and exhibits similar biological activities.
Uniqueness
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PARP-1 with high specificity makes it a promising candidate for further development as an antitumor agent .
特性
分子式 |
C16H14N4O |
|---|---|
分子量 |
278.31 g/mol |
IUPAC名 |
N-(4-amino-3-phenylquinazolin-2-ylidene)acetamide |
InChI |
InChI=1S/C16H14N4O/c1-11(21)18-16-19-14-10-6-5-9-13(14)15(17)20(16)12-7-3-2-4-8-12/h2-10H,17H2,1H3 |
InChIキー |
XBQJTMDRZFPEFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=C1N=C2C=CC=CC2=C(N1C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


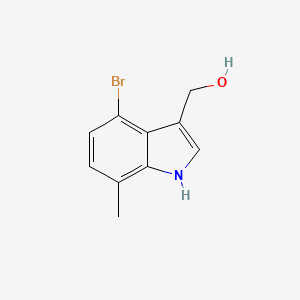
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
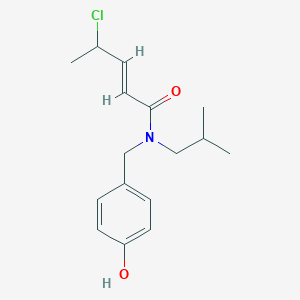
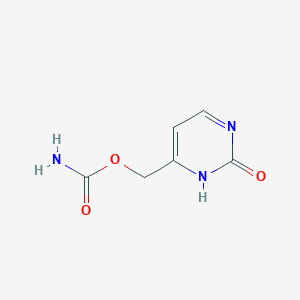
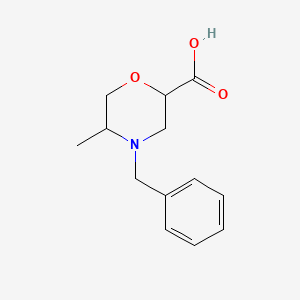
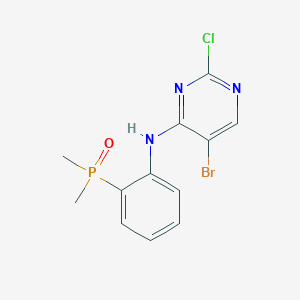
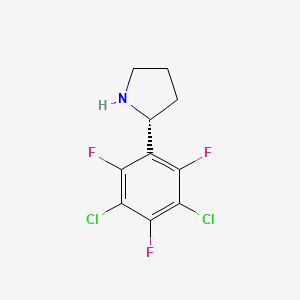
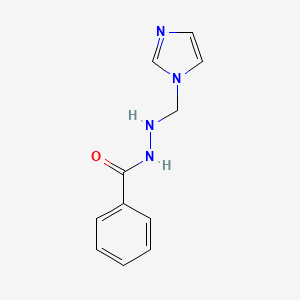
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
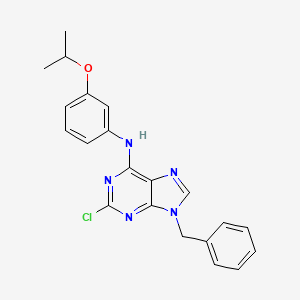
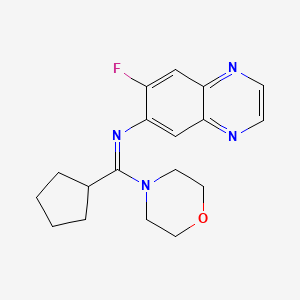
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)
